molecular formula C5H4N2O B152824 Pyrimidine-4-carbaldehyde CAS No. 2435-50-9

Pyrimidine-4-carbaldehyde

Cat. No.: B152824
CAS No.: 2435-50-9
M. Wt: 108.1 g/mol
InChI Key: OKULHRWWYCFJAB-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H4NCHO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a colorless liquid that can appear yellow or brown when aged. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives using selenium dioxide (Riley oxidation) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific industrial requirements. The Vilsmeier–Haack reaction is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Pyrimidine-4-carbaldehyde is unique among its analogs due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

The uniqueness of this compound lies in its specific reactivity and versatility in forming various derivatives, making it a valuable compound in multiple fields of research and industry .

Properties

IUPAC Name

pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULHRWWYCFJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464976
Record name Pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-50-9
Record name Pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the preferred reaction site for diazotised p-chloroaniline with substituted pyrimidines?

A1: Contrary to previous reports suggesting the 5-position, research has shown that diazotised p-chloroaniline reacts with 4-methyl- and 4,6-dimethyl-2-pyrimidone at the 4-methyl group. [] This reaction yields the p-chlorophenylhydrazones of the corresponding pyrimidine-4-carbaldehydes. Similarly, the reaction occurs at the 6-methyl group for 2,6-dimethyl-4-pyrimidone and 1,4,6-trimethyl-2-pyrimidone. []

Q2: Can you provide an example of a different reaction pathway observed with diazonium salts and pyrimidines?

A2: Interestingly, p-chlorobenzenediazonium chloride reacts with 5-methylcytosine at a different position. Instead of targeting a methyl group, it forms a p-chlorophenylazoaminopyrimidine. [] This product also possesses another p-chlorophenyl azo-group, likely located at the N-1 position of the pyrimidine ring. []

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